2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and an acetamide group
Preparation Methods
The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with an acetamide derivative under specific conditions, often involving catalysts such as palladium.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Materials Science: It is explored for use in the development of new materials with unique electronic properties, such as organic semiconductors.
Biological Research: The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool for studying biochemical pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells. The compound may also interact with other molecular targets, such as enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide include:
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine group and overall structure.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound has a similar benzodioxole ring but features an oxadiazole ring and different substituents.
The uniqueness of this compound lies in its combination of the benzodioxole and tetrazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-ethyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-2-22(14-6-4-3-5-7-14)17(24)11-23-20-18(19-21-23)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHFLKTCHTXHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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